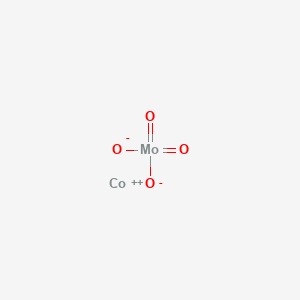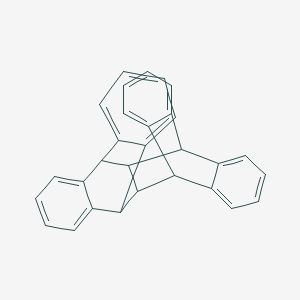
Janusene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Janusene is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a type of Janus-faced molecule that has two distinct sides with different chemical properties. This feature makes it a valuable tool in various scientific fields, including materials science, drug delivery, and biomedical research.
Mécanisme D'action
Janusene's unique structure makes it interact differently with other molecules compared to conventional compounds. Its two distinct sides can interact with different molecules, leading to unique chemical reactions. The mechanism of action of Janusene depends on the specific application. For example, in drug delivery, Janusene can improve drug solubility by interacting with water molecules on one side and the drug molecule on the other side.
Effets Biochimiques Et Physiologiques
Janusene has been shown to have various biochemical and physiological effects, depending on the specific application. For example, Janusene-containing polymers have been shown to have improved mechanical strength and thermal stability. Additionally, Janusene can improve drug solubility and bioavailability, leading to improved drug efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Janusene has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for various scientific fields. However, the synthesis process can be challenging, and the yield and purity of the final product depend on the synthesis conditions. Additionally, the cost of Janusene can be high, limiting its use in some experiments.
Orientations Futures
Janusene has the potential for various future applications in scientific research. For example, it can be used in the development of new materials with unique properties, such as self-healing materials. Additionally, Janusene can be used in drug delivery systems, where it can improve drug solubility and bioavailability. Further research is needed to explore the full potential of Janusene in various scientific fields.
Conclusion:
Janusene is a unique chemical compound that has various applications in scientific research. Its two distinct sides with different chemical properties make it a valuable tool in materials science, drug delivery, and biomedical research. Further research is needed to explore the full potential of Janusene in various scientific fields.
Méthodes De Synthèse
Janusene can be synthesized using different methods, including the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis process involves the use of specific reagents and solvents to achieve the desired product. The purity and yield of the final product depend on the synthesis conditions.
Applications De Recherche Scientifique
Janusene has various applications in scientific research. For example, it can be used in the development of new materials with unique properties. Janusene-containing polymers have been shown to have improved mechanical strength and thermal stability. Additionally, Janusene can be used in drug delivery systems, where it can improve drug solubility and bioavailability.
Propriétés
Numéro CAS |
14707-22-3 |
|---|---|
Nom du produit |
Janusene |
Formule moléculaire |
C30H22 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene |
InChI |
InChI=1S/C30H22/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)30-28-23-15-7-5-13-21(23)27(29(25)30)22-14-6-8-16-24(22)28/h1-16,25-30H |
Clé InChI |
CJQQDNYXMCQYND-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
SMILES canonique |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




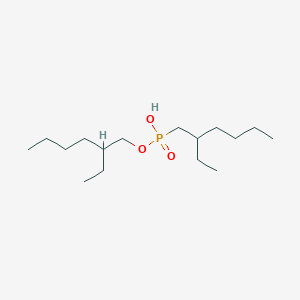
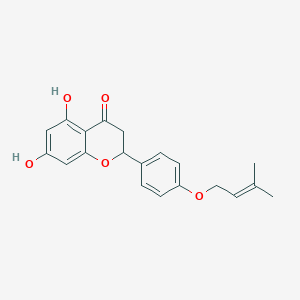
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)

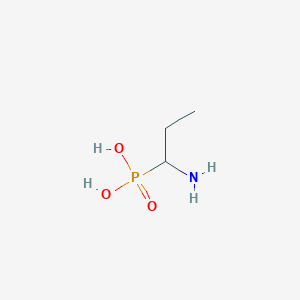
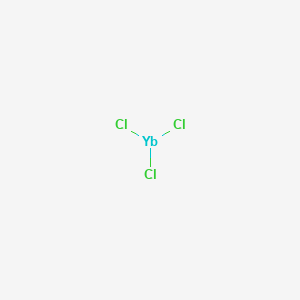
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
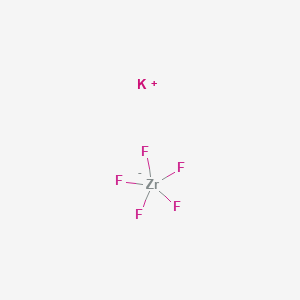
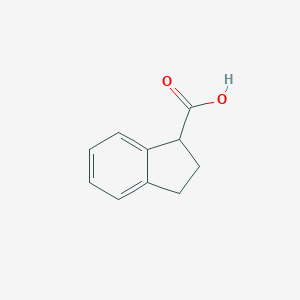
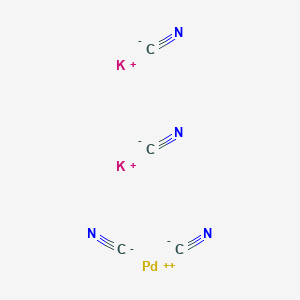
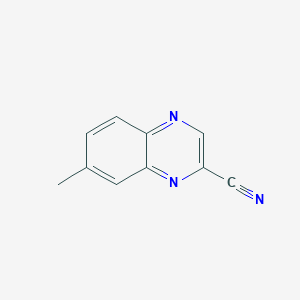
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
